molecular formula C12H19NO2S B295126 2-[Tert-butyl(methyl)amino]ethyl thiophene-2-carboxylate

2-[Tert-butyl(methyl)amino]ethyl thiophene-2-carboxylate

Cat. No.: B295126
M. Wt: 241.35 g/mol
InChI Key: GXARBTGXMYQUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Tert-butyl(methyl)amino]ethyl thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a tert-butyl(methyl)amino group attached to an ethyl chain.

Preparation Methods

The synthesis of 2-[Tert-butyl(methyl)amino]ethyl thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxylic acid with 2-[tert-butyl(methyl)amino]ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-[Tert-butyl(methyl)amino]ethyl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to form thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[Tert-butyl(methyl)amino]ethyl thiophene-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl(methyl)amino group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

2-[Tert-butyl(methyl)amino]ethyl thiophene-2-carboxylate can be compared with other similar compounds, such as:

    2-[Tert-butyl(methyl)amino]ethyl 2-furancarboxylate: This compound has a furan ring instead of a thiophene ring, which can affect its electronic properties and reactivity.

    2-[Tert-butyl(methyl)amino]ethyl 2-pyridinecarboxylate: This compound contains a pyridine ring, which can influence its biological activity and interactions with molecular targets.

    2-[Tert-butyl(methyl)amino]ethyl 2-benzofurancarboxylate: This compound has a benzofuran ring, which can impact its stability and solubility.

The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl thiophene-2-carboxylate

InChI

InChI=1S/C12H19NO2S/c1-12(2,3)13(4)7-8-15-11(14)10-6-5-9-16-10/h5-6,9H,7-8H2,1-4H3

InChI Key

GXARBTGXMYQUJA-UHFFFAOYSA-N

SMILES

CC(C)(C)N(C)CCOC(=O)C1=CC=CS1

Canonical SMILES

CC(C)(C)N(C)CCOC(=O)C1=CC=CS1

Origin of Product

United States

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